CDK5/p25 Inhibitory Potency: Thienyl-Triazole Scaffold vs. Phenyl Analogs
The thienyl-triazole clubbed architecture confers potent CDK5/p25 inhibition. In a structure–activity relationship study, the thienyl-containing compound 1b exhibited an IC₅₀ of 46 ± 2 nM against CDK5/p25 [1]. In contrast, the corresponding phenyl analog (compound not explicitly numbered in the publication) displayed substantially reduced potency, highlighting the critical contribution of the thiophene ring to target engagement [1]. Although the exact IC₅₀ of ethyl 4-[4-(2-thienylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate has not been reported in the public domain, the conserved thienyl-triazole pharmacophore suggests a comparable potency profile.
| Evidence Dimension | CDK5/p25 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Not directly determined; conserved thienyl-triazole pharmacophore |
| Comparator Or Baseline | Compound 1b (thienyl-triazole clubbed derivative): IC₅₀ = 46 ± 2 nM; phenyl analog: significantly reduced activity (quantitative data not specified in the source) |
| Quantified Difference | Thienyl-containing triazole derivatives achieve low-nanomolar potency; phenyl replacement leads to marked loss of activity. |
| Conditions | In vitro CDK5/p25 kinase inhibition assay |
Why This Matters
For researchers targeting CDK5/p25 in Alzheimer's disease, the thienylcarbonyl substitution is a critical determinant of inhibitory activity, making this compound a more relevant scaffold than its phenyl or unsubstituted triazole counterparts.
- [1] Shiradkar, M. R. et al. A novel approach to cyclin-dependent kinase 5/p25 inhibitors: A potential treatment for Alzheimer's disease. Bioorg. Med. Chem. Lett. 2007, 17, 5980–5985. View Source
